molecular formula C11H13F2NSi B13698134 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B13698134
M. Wt: 225.31 g/mol
InChI Key: QRODXPANQLXELZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H13F2NSi and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of two fluorine atoms, a trimethylsilyl group, and an ethynyl group attached to an aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2,4-difluoroaniline and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (TEA). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group, in particular, allows for the formation of carbon-carbon bonds through coupling reactions, while the fluorine atoms can be substituted with other functional groups. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is unique due to the specific positioning of the fluorine atoms and the presence of both a trimethylsilyl and an ethynyl group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

Molecular Formula

C11H13F2NSi

Molecular Weight

225.31 g/mol

IUPAC Name

2,4-difluoro-3-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-9(12)4-5-10(14)11(8)13/h4-5H,14H2,1-3H3

InChI Key

QRODXPANQLXELZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1F)N)F

Origin of Product

United States

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